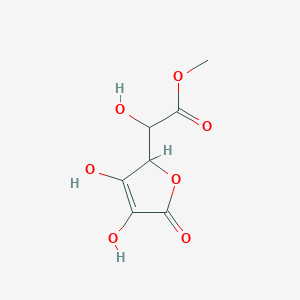

methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate

Description

Properties

Molecular Formula |

C7H8O7 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3 |

InChI Key |

YDPRPKPHLCWZNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1C(=C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Oxalyl Chloride-Mediated Acylation

Furan reacts with oxalyl chloride at low temperatures (–78°C) to form a reactive intermediate, which is subsequently esterified with methanol.

Optimized Conditions

Improved yields (57%) are obtained using:

- Stepwise Temperature Control : Initial acylation at –78°C, followed by gradual warming to room temperature.

- Base Selection : Methanolic sodium methoxide facilitates esterification.

Oxidation of 2-Acetylfuran Derivatives

Oxidation of substituted furans provides an alternative pathway:

Selenium Dioxide Oxidation

2-Acetylfuran is oxidized to the glyoxalic acid derivative, followed by esterification:

Sharpless Dihydroxylation

Furfural derivatives undergo dihydroxylation followed by oxidation:

Multi-Component Reactions (MCRs)

MCRs enable rapid construction of the furan-glyoxylate scaffold:

Phosphine-Catalyzed Coupling

Phosphines (e.g., PPh3) mediate reactions between diyndioates and aldehydes:

Derivatization of Ascorbic Acid

The compound is identified as an ascorbic acid impurity, suggesting degradation pathways:

Comparative Analysis of Methods

| Method | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|

| Oxalyl Chloride Acylation | 22–57 | High | Moderate |

| SeO2 Oxidation | 73 | Moderate | High |

| MCRs | 50–65 | Low | Low |

| Ascorbic Acid Derivatization | – | None | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of diols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and biological activity. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below summarizes key structural and functional differences between the target compound and related furanone derivatives:

Functional Group Analysis

- Hydroxyl and Carbonyl Reactivity : The target compound’s 3,4-dihydroxy and 5-oxo groups make it prone to oxidation and hydrogen bonding, contrasting with the chloro-methoxy substituents in , which enhance electrophilicity for nucleophilic substitutions.

- Amino vs. Ester Linkages: The aminoacetate group in introduces nucleophilic reactivity, enabling peptide coupling, whereas the target’s ester group may participate in hydrolysis or transesterification.

Crystallographic and Physical Properties

- The furanone ring in is planar (max deviation: 0.010 Å), similar to the target compound, but intermolecular hydrogen bonding (N–H⋯O) in contrasts with the target’s O–H⋯O networks .

Biological Activity

Methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate is a chemical compound with notable biological activities. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 176.14 g/mol. The compound contains a furan ring with hydroxyl and keto functional groups, which are critical for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is implicated in various diseases.

Case Study: Antioxidant Efficacy

A study assessed the antioxidant activity of the compound using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 60 | 55 |

| 100 | 85 | 80 |

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects in vitro. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this compound reduced the expression of these cytokines in macrophage cell lines.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of the compound. Preliminary studies have indicated that it possesses activity against several bacterial strains.

Research Findings on Antimicrobial Activity

In a study evaluating its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound displayed notable inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assessments are essential to ensure safety. The compound was evaluated for cytotoxic effects on various human cell lines.

Cytotoxicity Results

In human liver (HepG2) and breast cancer (MCF7) cell lines, this compound exhibited moderate cytotoxicity at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 100 |

| MCF7 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.